Home > Products > Screening Compounds P30665 > Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate - 1193390-19-0

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Catalog Number: EVT-1810478
CAS Number: 1193390-19-0
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. This class is known for its structural similarity to purine nucleosides, making them attractive targets for medicinal chemistry and drug discovery []. While the specific role of Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate in scientific research is not elaborated upon in the provided literature, its structure suggests potential applications in various fields, including those explored below.

Ethyl 2-(n-Butylamino)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized using Ethyl 2-cyano-3,3-bis(methylthio)acrylate as a starting material []. The paper focuses on its synthesis and does not delve into its biological activity.

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h)

Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibited significant antioxidant activity in DPPH radical scavenging assays, demonstrating an IC50 value of 15.34 μM []. This activity was comparable to the standard compound, ascorbic acid (IC50 = 13.53 μM) [].

Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

Compound Description: This compound demonstrated notable antibacterial activity against Gram-positive Bacillus subtilis, exhibiting a Zone of Inhibition (ZOI) of 23.0 ± 1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM [].

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f)

Compound Description: This pyrazolo[1,5-a]pyrimidine derivative showed promising cytotoxic activity against human breast adenocarcinoma (MCF-7) cells, with an IC50 value of 55.97 μg/mL []. This activity was comparable to the known drug Lapatinib (IC50 = 79.38 μg/mL) [].

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate (1)

Compound Description: This compound was synthesized through the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate []. It was initially misidentified as a pyrazolo[1,5-a][1,3]diazepine derivative but later confirmed to be a pyrazolo[1,5-a]pyrimidine through 13C NMR spectroscopy [].

Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-6-carboxylate

Compound Description: This compound was obtained by condensing 3-phenyl-5-aminopyrazole with ethyl ethoxymethyleneacetoacetate []. Its structure was confirmed, demonstrating the formation of a pyrazolo[1,5-a]pyrimidine derivative [].

Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-5-carboxylate

Compound Description: This pyrazolo[1,5-a]pyrimidine derivative was synthesized through the condensation reaction of 3-phenyl-5-aminopyrazole with ethyl acetonoxalate []. Its structure elucidation confirmed the successful formation of the desired pyrazolo[1,5-a]pyrimidine scaffold [].

Ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates

Compound Description: These compounds were synthesized from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates using dimethylformamide dimethylacetal []. These derivatives are key intermediates in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, potential benzodiazepine receptor ligands [].

Ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative. During its synthesis, its 5-methyl isomer was also isolated and identified [].

Overview

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring structure comprising both pyrazole and pyrimidine components, which contributes to its unique chemical properties and potential biological activities. The presence of both a carbamoyl and a carboxylate group enhances its reactivity and interaction with various biological targets.

Source and Classification

This compound is classified under heterocyclic compounds due to its distinct ring structure. It is often synthesized for research purposes in medicinal chemistry, particularly for its potential therapeutic applications. The compound is identified by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, and oxygen.

Synthesis Analysis

Methods

The synthesis of ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 5-methylpyrazole and ethyl acetoacetate.
  2. Base-Catalyzed Reaction: A base is used to facilitate the reaction between the starting materials, leading to the formation of an intermediate.
  3. Cyclization: This intermediate undergoes cyclization with formamide or other suitable reagents under controlled conditions to form the desired pyrazolo[1,5-a]pyrimidine structure.

Technical Details

The synthetic route may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed for industrial-scale production to ensure consistency in product quality.

Molecular Structure Analysis

Structure

The molecular structure of ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be described as follows:

  • Core Structure: The compound features a pyrazolo[1,5-a]pyrimidine backbone.
  • Functional Groups: Key functional groups include a carbamoyl group at position 3 and an ethyl ester at position 7.

Data

The molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3, with a molecular weight of approximately 232.23 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can participate in various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone.
  2. Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with amines or thiols.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The outcomes of these reactions can lead to diverse derivatives with varying biological activities.

Mechanism of Action

The mechanism of action for ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate primarily involves enzyme inhibition. It is known to interact with specific molecular targets by binding to their active sites, which disrupts critical biological pathways such as DNA replication and protein synthesis. This property is particularly relevant in the context of anticancer activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity due to the presence of functional groups that can participate in further chemical transformations.
Applications

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific applications:

  • Medicinal Chemistry: Investigated for potential anticancer, antibacterial, and antiviral properties.
  • Biological Research: Used as a tool compound in studies exploring enzyme inhibition mechanisms.
  • Material Science: Explored for applications in developing new materials with unique photophysical properties.
Introduction to Pyrazolo[1,5-a]Pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrazolo[1,5-a]Pyrimidine Core in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core delivers distinctive electronic and steric properties critical for molecular recognition processes. Its fused bicyclic system exhibits planar aromatic character with a dipole moment that facilitates stacking interactions within enzyme binding pockets. This scaffold inherently offers three potential hydrogen-bond acceptors (N1, N4, and N6 positions) and one hydrogen-bond donor (N6 position), creating versatile recognition patterns complementary to biological targets. The 5-methyl substitution in Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate introduces strategic steric bulk that restricts molecular flexibility and enhances target binding through hydrophobic interactions [1] [5].

Structural analogs demonstrate how minor modifications dramatically alter physicochemical profiles. Computational analysis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) reveals a topological polar surface area (TPSA) of 56.49 Ų and moderate lipophilicity (LogP 0.98), suggesting favorable membrane permeability [4]. Introduction of a phenyl group at the 2-position, as in Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, expands the π-system for enhanced stacking interactions but increases molecular weight and alters solubility profiles [7]. The brominated analog Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1370287-43-6) demonstrates how halogen atoms enable cross-coupling reactions for structural diversification [3].

Table 1: Structural Diversity in Pyrazolo[1,5-a]Pyrimidine Analogs

CompoundCAS NumberMolecular WeightKey SubstituentsStructural Features
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate1193390-19-0248.24 g/mol3-Carbamoyl, 5-Methyl, 7-EthoxycarbonylHydrogen-bonding donor/acceptor triad
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNot providedNot reported3-Ethoxycarbonyl, 5,7-DimethylEnhanced lipophilicity
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate1370287-43-6284.11 g/mol3-Bromo, 7-Methyl, 6-EthoxycarbonylHalogen for cross-coupling
6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid656818-38-1221.21 g/mol3-Carboxylic acid, 6-Ethyl, 7-HydroxyAcidic group for salt formation
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylateNot provided281.31 g/mol2-Phenyl, 7-Methyl, 6-EthoxycarbonylExtended π-system for stacking interactions

Role of Peripheral Substitutions in Modulating Bioactivity: Carbamoyl and Carboxylate Functional Groups

The strategic placement of electron-withdrawing and hydrogen-bonding groups on the pyrazolo[1,5-a]pyrimidine core dramatically influences both physicochemical properties and target engagement. The 3-carbamoyl group (-CONH₂) in Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate serves as a hydrogen-bonding bridge, capable of donating two hydrogen bonds and accepting one. This functionality mimics the adenine amino group in endogenous purines, potentially enabling competitive inhibition at kinase ATP-binding sites. Simultaneously, the 7-carboxylate ester (-COOEt) provides a synthetically versatile handle for hydrolysis or transesterification reactions while moderately reducing water solubility compared to carboxylic acid analogs [1] .

Comparative analysis with structural variants reveals structure-property relationships:

  • Carboxamide vs. Carboxylic Acid Bioisosteres: The 3-carbamoyl group in the subject compound offers superior metabolic stability compared to the carboxylic acid functionality in 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656818-38-1), which exhibits increased polarity (TPSA 87.72 Ų) but reduced cell permeability .
  • Ester vs. Carboxylic Acid Pharmacokinetics: The ethyl ester moiety provides optimal lipophilicity (predicted LogP ~1.98) for passive membrane diffusion, whereas hydrolyzed carboxylate derivatives demonstrate enhanced water solubility but require active transport mechanisms for cellular uptake [4].
  • Brominated Analogs for Diversification: Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1370287-43-6) enables transition metal-catalyzed couplings for synthesizing molecular libraries, though its increased molecular weight (284.11 g/mol) and halogen presence introduce distinct steric and electronic effects [3].

Table 2: Impact of Peripheral Substitutions on Molecular Properties

Functional Group CombinationRepresentative CompoundTPSA (Ų)Calculated LogPKey Bioactivity Implications
3-Carbamoyl + 7-Carboxylate esterEthyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate~77~1.0Balanced permeability and protein binding
3-Carboxylic acid + 7-Hydroxy6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid87.721.00Enhanced solubility but reduced membrane permeation
3-Bromo + 6-Carboxylate esterEthyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate56.491.98Synthetic versatility via cross-coupling
2-Phenyl + 6-Carboxylate esterEthyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate56.49~3.0 (estimated)Enhanced hydrophobic pocket interactions

Historical Evolution of Pyrazolo[1,5-a]Pyrimidine-Based Therapeutics and Research Gaps

The therapeutic exploration of pyrazolo[1,5-a]pyrimidines began with agrochemical applications, exemplified by Pyrazophos (CAS 13457-18-6), which served as an early fungicide prototype. This O,O-diethyl-O-(5-methyl-6-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidin-2-yl) phosphorothioate demonstrated the scaffold's capacity for enzyme inhibition but revealed limitations in mammalian selectivity [8]. Modern medicinal chemistry has shifted toward developing non-phosphorylated derivatives like Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate as kinase inhibitor precursors, leveraging the core's ability to occupy purine-binding sites without the pharmacokinetic liabilities associated with phosphate-containing compounds.

Despite decades of research, significant gaps persist:

  • Synthetic Accessibility Challenges: Current commercial sourcing reveals substantial cost barriers, with Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate priced at $510 per gram [2], indicating complex synthesis requiring specialized reagents or low-yield transformations.
  • Limited Structural Exploration: Most available derivatives focus on C7 esterification (e.g., ethyl esters) and C5 alkylation (e.g., methyl groups), leaving C2 and C6 positions underexplored. Brominated analogs like Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate offer diversification potential but introduce reactivity challenges [3].
  • Absence of Commercial Therapeutics: No pyrazolo[1,5-a]pyrimidine-based drug has reached clinical approval, despite numerous patent applications demonstrating promising in vitro activity. This translational gap highlights insufficient in vivo pharmacokinetic optimization of lead candidates.

Table 3: Commercial Availability and Research Accessibility

CompoundCatalog PriceAvailable QuantitiesSynthetic Complexity Indicators
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate$510.00/g1g [1], 250mg ($248) [2]Multi-step synthesis with specialty reagents
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateNot listed100mg units [3]Hazardous material handling required (bromine)
6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidNot listed100mg units Air-sensitive (phenolic hydroxyl group)

The prohibitive cost structure ($248 for 250mg and $510 for 1g [2]) directly impacts structure-activity relationship studies, restricting library synthesis and biological screening. Furthermore, commercial suppliers explicitly limit usage to professional research laboratories, prohibiting human applications [1], which reflects both regulatory barriers and unoptimized safety profiles. Future research must address these accessibility challenges through improved synthetic methodologies and explore hybrid derivatives combining carbamoyl/carboxylate functionalities with C2 aryl groups (as in Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate [7]) to enhance target affinity while maintaining metabolic stability.

Properties

CAS Number

1193390-19-0

Product Name

Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

IUPAC Name

ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C11H12N4O3/c1-3-18-11(17)8-4-6(2)14-10-7(9(12)16)5-13-15(8)10/h4-5H,3H2,1-2H3,(H2,12,16)

InChI Key

ALCXDOCRMWYQNT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC2=C(C=NN12)C(=O)N)C

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C(C=NN12)C(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.